molecular formula C31H31NO6 B12422722 Toddacoumalone

Toddacoumalone

Cat. No.: B12422722
M. Wt: 513.6 g/mol
InChI Key: IOVBMEHJQSKXAU-CSLHTZHMSA-N
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Description

Toddacoumalone is a natural inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the regulation of inflammatory responses. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as psoriasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toddacoumalone can be synthesized through a series of chemical reactions involving the coupling of phenylpropenoic acid with prenylated coumarins. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Toddacoumalone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound .

Scientific Research Applications

Toddacoumalone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying PDE4 inhibition and structure-activity relationships.

    Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis.

    Industry: Utilized in the development of new drugs and therapeutic formulations

Mechanism of Action

Toddacoumalone exerts its effects by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, which in turn modulates various cellular signaling pathways involved in inflammation. The molecular targets and pathways involved include the inhibition of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Uniqueness of Toddacoumalone: this compound is unique due to its natural origin and moderate potency as a PDE4 inhibitor. Its structure allows for further optimization and derivatization to enhance its therapeutic potential and drug-like properties .

Properties

Molecular Formula

C31H31NO6

Molecular Weight

513.6 g/mol

IUPAC Name

(2R,4S)-2-[(E)-2-(5,7-dimethoxy-2-oxochromen-8-yl)ethenyl]-2,6-dimethyl-4-(2-methylprop-1-enyl)-3,4-dihydropyrano[3,2-c]quinolin-5-one

InChI

InChI=1S/C31H31NO6/c1-18(2)15-19-17-31(3,38-29-20-9-7-8-10-23(20)32(4)30(34)27(19)29)14-13-22-25(36-6)16-24(35-5)21-11-12-26(33)37-28(21)22/h7-16,19H,17H2,1-6H3/b14-13+/t19-,31+/m1/s1

InChI Key

IOVBMEHJQSKXAU-CSLHTZHMSA-N

Isomeric SMILES

CC(=C[C@@H]1C[C@](OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)/C=C/C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C

Canonical SMILES

CC(=CC1CC(OC2=C1C(=O)N(C3=CC=CC=C32)C)(C)C=CC4=C(C=C(C5=C4OC(=O)C=C5)OC)OC)C

Origin of Product

United States

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